molecular formula C18H19N5O2 B3038790 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-28-4

5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3038790
CAS No.: 902470-28-4
M. Wt: 337.4 g/mol
InChI Key: DPXPWUBINOTZFI-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ( 902470-28-4) is a chemical compound with the molecular formula C18H19N5O2 and a molecular weight of 337.38 g/mol . This substance belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class of compounds, a scaffold noted for its significant potential in medicinal chemistry research . The 1,2,3-triazole core is a privileged structure in drug discovery due to its ability to form hydrogen bonds and its metabolic stability, making it a valuable component for designing bioactive molecules . While specific biological data for this exact analogue is limited in public literature, research on closely related ATC compounds reveals promising pharmacological activities. This class has been identified as a hit series from phenotypic screening against Trypanosoma cruzi , the parasite responsible for Chagas disease, indicating its potential as a starting point for antiparasitic drug development . Furthermore, structural analogues featuring the 1,2,3-triazole-4-carboxamide pharmacophore have been investigated for their antimicrobial properties and as inhibitors of the SOS response in bacteria, which could help combat antibiotic resistance . Other 1-benzyl-1,2,3-triazole-4-carboxamide derivatives have also been explored for their antiproliferative activity against cancer cell lines, such as A549 lung carcinoma cells, suggesting a broader scope for oncological research . Researchers may find this compound valuable for probing these and other biological pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-8-9-15(25-2)14(10-12)20-18(24)16-17(19)23(22-21-16)11-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXPWUBINOTZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.

    Benzylation and Carboxamide Formation: Benzylation can be performed using benzyl halides, and the carboxamide group can be introduced through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole compounds are known for their antimicrobial properties.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.

Medicine

    Pharmaceuticals: Triazole derivatives are used in the development of antifungal, antiviral, and anticancer drugs.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Textiles: Used in dyeing and finishing processes.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Antiproliferative Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl ) exhibit higher potency against cancer cells (e.g., SNB-75, GP = -27.30%) compared to methoxy-substituted analogs .
  • Bacterial Targeting : The 4-methoxyphenyl analog demonstrated activity against the bacterial SOS response by inhibiting LexA autoproteolysis , suggesting the target compound’s methoxy group position could influence similar pathways.

Example :

  • The target compound’s synthesis likely involves coupling 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with 2-methoxy-5-methylaniline, similar to methods in and .
  • In contrast, analogs like 5-methyl-1-(4-methylphenyl)-N-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxamide require specialized amines (e.g., naphthalen-2-amine) and optimized coupling conditions .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas methyl groups may improve metabolic stability .

Biological Activity

5-Amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a synthetic organic compound belonging to the triazole class, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 341.37 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19N5O2
Molecular Weight341.37 g/mol
InChI KeyDPXPWUBINOTZFI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the inhibition or activation of specific biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and apoptosis.
  • Receptor Modulation : It may interact with cellular receptors that regulate metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, the compound's structure allows it to inhibit mitochondrial complex I, which is crucial for ATP production in cancer cells. This inhibition leads to decreased ATP levels and induces cell death in various cancer cell lines .

Case Study : A study demonstrated that exposure of H9c2 cells (a cardiac cell line) to derivatives similar to this compound resulted in a significant reduction in ATP levels and increased apoptosis rates. The IC50 values for these derivatives were measured, indicating their potency as anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of triazoles can cross the blood-brain barrier (BBB) and exhibit anti-inflammatory activities by blocking pathways such as NF-kB signaling. This action may help in conditions like Alzheimer's disease by reducing neuroinflammation and oxidative stress .

Mechanistic Insights :

  • Inhibition of Aβ Aggregation : Compounds similar to this triazole derivative have shown the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
  • Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS production, these compounds can protect neuronal cells from oxidative damage .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameBiological ActivityIC50 (μM)
BenzyltriazoleModerate anticancer activity50
MethoxyphenyltriazoleNeuroprotective effects30
5-Amino-Triazole DerivativeStrong mitochondrial inhibition10

Q & A

Q. What are the key synthetic pathways for 5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of intermediates via reactions between benzylamine derivatives and substituted phenyl isocyanides (e.g., 2-methoxy-5-methylphenyl isocyanide) to generate carboximidoyl chloride intermediates .
  • Cyclization : Reaction with sodium azide to form the 1,2,3-triazole core, followed by amidation to introduce the carboxamide group .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Methodological Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as triazole derivatives are sensitive to steric hindrance and electronic effects .

Q. What physicochemical properties are critical for experimental design with this compound?

Key properties include:

  • Solubility : Low aqueous solubility (common in triazole carboxamides), necessitating DMSO or ethanol as co-solvents for in vitro assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions; store in anhydrous environments at -20°C .
  • Molecular Weight : 311.31 g/mol (calculated via PubChem’s formula: C₁₆H₁₄FN₅O) . Experimental Tip: Pre-screen solubility in buffers using dynamic light scattering (DLS) to avoid aggregation in biological assays.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s enzyme inhibition potency across studies?

Contradictions may arise from:

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or buffer conditions (pH, ionic strength). Validate assays with positive controls (e.g., known inhibitors) .
  • Structural Analogues : Compare inhibitory activity with structurally related triazoles (e.g., 1-benzyl-5-phenyl derivatives) to identify substituent-specific effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze binding modes and identify key interactions (e.g., hydrogen bonding with methoxy groups) .

Q. What strategies improve the bioavailability of this compound for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzyl or methoxyphenyl moieties to enhance solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability and tissue penetration .
  • Prodrug Design : Mask the carboxamide group with enzymatically cleavable esters to increase membrane permeability .

Q. How should researchers design dose-response experiments to evaluate neuroprotective effects?

  • In Vitro Models : Use SH-SY5Y neurons or primary cortical cultures exposed to oxidative stressors (e.g., H₂O₂). Measure viability via MTT assay and apoptosis markers (e.g., caspase-3) .
  • Dose Range : Test 0.1–100 μM, based on IC₅₀ values from enzyme inhibition studies. Include a negative control (vehicle) and positive control (e.g., memantine for NMDA receptor antagonism).
  • Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to identify pathways modulated by the compound (e.g., PI3K/Akt or Nrf2/ARE) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in cellular uptake studies?

  • Standardize Protocols : Use identical cell lines (e.g., HEK293 or HeLa) and passage numbers. Pre-treat cells with efflux pump inhibitors (e.g., verapamil) if P-gp-mediated export is suspected .
  • Quantitative Analysis : Employ LC-MS/MS for precise quantification of intracellular concentrations, normalized to protein content .

Q. What analytical techniques confirm structural integrity post-synthesis?

  • NMR : Compare ¹H/¹³C spectra with published data for triazole carboxamides (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carboxamide carbonyl) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 312.1234 for C₁₆H₁₅N₅O₂) .

Future Research Directions

  • Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to identify off-target interactions .
  • In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to establish safe dosing thresholds .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-amino-1-benzyl-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.